molecular formula C10H7ClFN B13728191 2-(2-Chloro-6-fluorophenyl)pyrrole

2-(2-Chloro-6-fluorophenyl)pyrrole

Cat. No.: B13728191
M. Wt: 195.62 g/mol
InChI Key: LGYRKULQVZURTP-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of chloro and fluoro substituents on the phenyl ring attached to the pyrrole core imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)pyrrole can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using a Lewis acid catalyst such as iron(III) chloride . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7ClFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1-6,13H

InChI Key

LGYRKULQVZURTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=CN2)F

Origin of Product

United States

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